2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid
Overview
Description
“2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid” is a type of tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is used as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Synthesis Analysis
The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs), which includes “2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid”, involves the neutralization of [emim] [OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of “2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid” is consistent with its proposed structures as per NMR, elemental analysis, and IR spectroscopic analysis .Chemical Reactions Analysis
The Boc-AAILs, including “2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid”, have been used in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis
The Boc-AAILs, including “2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid”, are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Scientific Research Applications
Enantioselective Synthesis
A study by Alonso et al. (2005) details the enantioselective synthesis of a derivative of 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid. This synthesis starts from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate and involves a direct preparation of a sulfate, highlighting the compound's utility in asymmetric synthesis processes (Alonso, Santacana, Rafecas, & Riera, 2005).
Polymorphic Forms and Molecular Conformation
Gebreslasie, Jacobsen, and Görbitz (2011) investigated the polymorphic forms of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, a compound related to 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid. They found that the molecule crystallizes in two polymorphic forms, with consistent molecular conformations across both. This research provides insights into the structural properties and potential pharmaceutical applications of such compounds (Gebreslasie, Jacobsen, & Görbitz, 2011).
Synthesis of Functionalized Amino Acid Derivatives
Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, which are related to 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid. These compounds were evaluated for their in vitro cytotoxicity against human cancer cell lines, demonstrating the compound's potential in designing new anticancer agents (Kumar et al., 2009).
Efficient Synthesis Techniques
Koseki, Yamada, and Usuki (2011) reported an efficient synthesis of various benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids. This study showcases the versatility and efficiency of synthesis techniques involving 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid derivatives (Koseki, Yamada, & Usuki, 2011).
Catalytic Applications
Heydari et al. (2007) explored the use of heteropoly acid H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, including derivatives of 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid. This research demonstrates the compound's role in facilitating chemoselective reactions, crucial for synthesizing protected amino acids used in peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Future Directions
The future directions for “2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid” could involve further exploration of its applicability in organic synthesis, particularly in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Additionally, the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids could be a promising area of research .
properties
IUPAC Name |
3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGMSGRWQUMJIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid | |
CAS RN |
856417-65-7 | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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